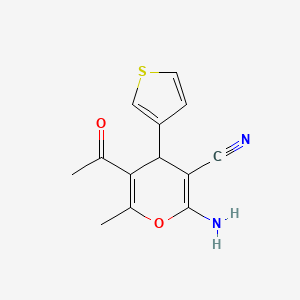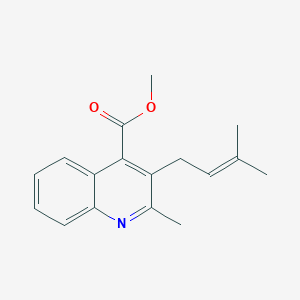![molecular formula C26H20N4O5 B11099546 2-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate](/img/structure/B11099546.png)
2-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate is a complex organic compound that features a naphthylamino group, a hydrazono group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate typically involves multiple steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 2-naphthylamine with acetic anhydride to form 2-(2-naphthylamino)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the hydrazone derivative.
-
Condensation Reaction: : The hydrazone intermediate is then subjected to a condensation reaction with 2-formylphenyl 4-nitrobenzoate under acidic conditions to form the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthylamino group, leading to the formation of naphthoquinone derivatives.
-
Reduction: : The nitro group in the 4-nitrobenzoate moiety can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
-
Substitution: : The hydrazono group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the hydrazono group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: 2-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
The compound’s potential biological activity, particularly due to the presence of the naphthylamino and nitrobenzoate groups, makes it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, although specific studies would be required to confirm these activities.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The hydrazono group, in particular, is known for its potential to form bioactive molecules.
Industry
In materials science, this compound could be used in the development of organic electronic materials, dyes, or as a precursor for polymers with specific properties.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with various molecular targets such as enzymes, receptors, or DNA. The naphthylamino group might intercalate with DNA, while the nitrobenzoate moiety could participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-aminobenzoate: This compound is similar but features an amine group instead of a nitro group.
2-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl benzoate: This compound lacks the nitro group, which may affect its reactivity and biological activity.
Uniqueness
The presence of both the naphthylamino and nitrobenzoate groups in 2-({(E)-2-[2-(2-Naphthylamino)acetyl]hydrazono}methyl)phenyl 4-nitrobenzoate makes it unique. These functional groups confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C26H20N4O5 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[2-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H20N4O5/c31-25(17-27-22-12-9-18-5-1-2-6-20(18)15-22)29-28-16-21-7-3-4-8-24(21)35-26(32)19-10-13-23(14-11-19)30(33)34/h1-16,27H,17H2,(H,29,31)/b28-16+ |
InChI Key |
BKYPXDFOPVVXRO-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(5-bromofuran-2-yl)methylidene]-2-(2-chloro-5-iodophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11099465.png)

![2-(4-Bromophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11099482.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B11099506.png)
![6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-3-(heptafluoropropyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11099508.png)
![N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-3-nitroaniline](/img/structure/B11099511.png)

![N-(1-{3-(4-chlorophenyl)-2-[(3,5-dinitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11099520.png)

![2-{[(2-Phenyl-1,3-oxazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B11099525.png)
![1-(4-Ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrrolidine-2,5-dione](/img/structure/B11099527.png)
![(7-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)acetic acid](/img/structure/B11099534.png)
acetyl}hydrazinylidene)-N-(3-methoxyphenyl)butanamide](/img/structure/B11099541.png)

